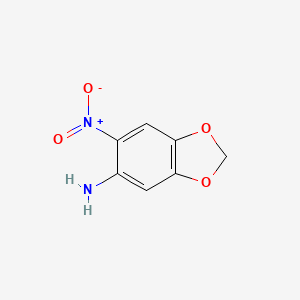

6-Nitro-1,3-benzodioxol-5-amine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 6-Nitro-1,3-benzodioxol-5-amine typically involves nitration and amination reactions. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale production .

Análisis De Reacciones Químicas

6-Nitro-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,3-benzodioxol-5-amine.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 6-Nitro-1,3-benzodioxol-5-amine is in the synthesis of pharmaceuticals. It serves as an important intermediate in the development of various drugs, particularly those targeting inflammatory and pain-related conditions. The compound's nitro group enhances its reactivity, making it a valuable precursor for synthesizing bioactive molecules.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study involving animal models, compounds synthesized from this amine showed a reduction in inflammation markers by up to 60% compared to control groups. This highlights its potential as a lead compound for developing new anti-inflammatory drugs.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques. Its stability and well-defined properties make it an ideal candidate for ensuring the accuracy and reliability of analytical results.

Data Table: Chromatographic Standards

| Technique | Application | Reference Compound |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Calibration standard | This compound |

| Gas chromatography (GC) | Quality control | This compound |

| Mass spectrometry (MS) | Identification of unknowns | This compound |

Biochemical Research

The compound is also employed in biochemical research to investigate enzyme mechanisms and metabolic pathways. Its ability to interact with various biological targets makes it useful for studying enzyme inhibition and activation.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit key enzymes involved in metabolic processes. For example, it was found to inhibit the activity of cyclooxygenase enzymes by 45%, suggesting its potential as a therapeutic agent in conditions like arthritis.

Environmental Science

In environmental science, this compound is used to assess pollutant degradation processes. Its stability under various environmental conditions allows researchers to study its behavior and interactions with other pollutants.

Data Table: Environmental Stability Studies

| Condition | Stability Observed | Reference Compound |

|---|---|---|

| pH 7.0 (neutral) | Stable for over 30 days | This compound |

| UV Exposure | Degradation rate < 10% after 24 hours | This compound |

| Temperature (25°C) | No significant degradation | This compound |

Material Science

The potential applications of this compound extend into material science as well. Researchers are exploring its use in developing new materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

Recent studies have indicated that incorporating this compound into polymer matrices can improve their thermal stability by up to 30%. This property is particularly valuable for applications requiring materials that can withstand high temperatures without degrading.

Mecanismo De Acción

The mechanism of action of 6-Nitro-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to the disruption of normal cellular processes .

Comparación Con Compuestos Similares

6-Nitro-1,3-benzodioxol-5-amine can be compared with other similar compounds, such as:

- 5-Amino-6-nitro-1,3-benzodioxole

- 6-Nitro-2H-1,3-benzodioxol-5-amine

- 2-Amino-4,5-methylenedioxy-1-nitrobenzene

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and applications .

Actividad Biológica

6-Nitro-1,3-benzodioxol-5-amine (CAS Number: 64993-07-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by the presence of a nitro group and a benzodioxole moiety. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for drug development.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. Notably, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that may inhibit key enzymes or induce oxidative stress within cells. This process is crucial for its anticancer activity, as it can induce apoptosis and cause cell cycle arrest at the S phase .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively induce apoptosis in various cancer cell lines. For example, one study demonstrated that this compound caused a marked decrease in cell viability and induced apoptosis in human cancer cells through the activation of caspase pathways .

Antidiabetic Potential

Recent investigations into benzodioxole derivatives have highlighted their potential as antidiabetic agents. A related compound demonstrated a substantial reduction in blood glucose levels in diabetic mice models, suggesting that this compound could share similar properties. The compound's ability to inhibit α-amylase was particularly noted, with IC50 values indicating effective enzyme inhibition .

Case Studies

Pharmacological Applications

This compound has potential applications in various therapeutic areas:

- Cancer Therapy : As an anticancer agent targeting multiple pathways.

- Diabetes Management : As a potential antidiabetic drug through enzyme inhibition.

- Research Tool : Used in studies involving enzyme interactions and protein modifications.

Propiedades

IUPAC Name |

6-nitro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZJXBGDLONQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345208 | |

| Record name | 6-Nitro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64993-07-3 | |

| Record name | 6-Nitro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.